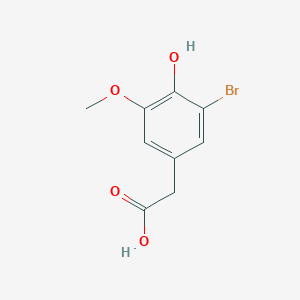

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Description

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenylacetic acid backbone. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Properties

IUPAC Name |

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJWTDZZELJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334145 | |

| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-42-4 | |

| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Homoanisic Acid Bromination and Condensation

The preparation of 3-bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS 206559-42-4) is described in a patent utilizing homoanisic acid (3-methoxy-4-hydroxyphenylacetic acid) as the starting material. The synthesis involves five sequential steps:

- Bromination of Homoanisic Acid : Reacting homoanisic acid with bromine in glacial acetic acid at 0–30°C for 1–5 hours yields 3-bromo-4-methoxyphenylacetic acid.

- Perkin Condensation : The brominated intermediate undergoes condensation with 3,4,5-trimethoxybenzaldehyde in acetic anhydride under triethylamine catalysis at 90–150°C for 2–12 hours, forming (E)-3-(3',4',5'-trimethoxyphenyl)-2-(3'-bromo-4'-methoxyphenyl)acrylic acid.

- Hydroxyl Substitution and Debromination : Treatment with 8–20% NaOH solution in the presence of copper sulfate at 80–150°C replaces bromine with a hydroxyl group, yielding (E)-3-(3',4',5'-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)acrylic acid.

- Decarboxylation : Heating the acrylic acid derivative in quinoline with copper at 180–220°C for 2–5 hours produces (Z)-3'-hydroxy-3,4,4',5-tetramethoxystilbene.

- Catalytic Hydrogenation : Hydrogenation using Pd-C or Raney-Ni catalysts at 20–90°C under 0.5–2 MPa H₂ pressure yields the final product.

Key Data :

Bromination-Hydroxylation of 4-Methoxyphenylacetic Acid

A generalized method for analogous compounds involves bromination followed by hydroxylation:

- Bromination : 4-Methoxyphenylacetic acid is brominated in chloroform at reflux to form 3-bromo-4-methoxyphenylacetic acid.

- Hydroxylation : Treatment with NaOH (8–20%) and copper sulfate at 80–150°C replaces bromine with a hydroxyl group.

Key Data :

- Reaction scale: Demonstrated at 1 mol scale.

- Advantages: Avoids cyanide-based reagents, improving safety.

Comparative Analysis of Methods

Challenges :

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable solvent and base.

Major Products:

Oxidation: Formation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde or 3-Bromo-4-hydroxy-5-methoxybenzoic acid.

Reduction: Formation of 4-Hydroxy-5-methoxyphenylacetic acid.

Substitution: Formation of 3-Azido-4-hydroxy-5-methoxyphenylacetic acid or 3-Thio-4-hydroxy-5-methoxyphenylacetic acid.

Scientific Research Applications

Chemistry:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology:

In biological research, this compound is used to study enzyme-substrate interactions and to investigate the biochemical pathways involving phenylacetic acid derivatives.

Medicine:

While not directly used as a therapeutic agent, this compound can be used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of related compounds.

Industry:

In industrial applications, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is primarily related to its ability to interact with specific enzymes and proteins. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can also influence the compound’s lipophilicity and its ability to cross cell membranes .

Comparison with Similar Compounds

4-Hydroxy-5-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

3-Bromo-4-hydroxyphenylacetic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

3-Bromo-5-methoxyphenylacetic acid: Lacks the hydroxyl group, altering its hydrogen bonding capability and reactivity.

Uniqueness:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenylacetic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in research and industrial applications .

Biological Activity

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (3B4H5MPhA) is a compound of interest in biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

3B4H5MPhA is characterized by the presence of three functional groups: a bromine atom, a hydroxyl group, and a methoxy group, all attached to a phenylacetic acid backbone. This unique combination enhances its reactivity and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:

The biological activity of 3B4H5MPhA is primarily attributed to its ability to interact with various enzymes and proteins. The bromine atom and hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modifying their activity. The methoxy group influences the compound's lipophilicity, enhancing its ability to cross cell membranes.

Key Mechanisms:

- Enzyme Inhibition : Interaction with enzyme active sites alters substrate binding.

- Cell Membrane Permeability : The methoxy group enhances cellular uptake.

Biological Activities

Research has identified several biological activities associated with 3B4H5MPhA:

- Antioxidant Properties : Exhibits the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme-Substrate Interaction Studies : Used in research to understand biochemical pathways involving phenylacetic acid derivatives.

- Potential Medicinal Applications : While not directly used therapeutically, it serves as a precursor in drug development and pharmacological studies .

Comparative Studies

To understand the unique properties of 3B4H5MPhA, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-5-methoxyphenylacetic acid | Lacks bromine; different reactivity | Reduced enzyme interaction |

| 3-Bromo-4-hydroxyphenylacetic acid | Lacks methoxy; affects solubility | Altered biological target interaction |

| 3-Bromo-5-methoxyphenylacetic acid | Lacks hydroxyl; reduced hydrogen bonding | Different pharmacokinetic profile |

Study 1: Antioxidant Activity

In a study assessing antioxidant properties, 3B4H5MPhA demonstrated significant free radical scavenging activity compared to other phenolic compounds. The IC50 value was determined using DPPH assay methods, showing promising results for potential therapeutic applications against oxidative stress-related diseases.

Study 2: Enzyme Interaction

Another investigation explored the compound's role in inhibiting specific enzymes linked to metabolic pathways. Results indicated that 3B4H5MPhA effectively inhibited enzyme activity in vitro, suggesting its potential as a lead compound for developing enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.